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2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde
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Overview
Description
2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that contains both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde typically involves the formation of the pyrrole ring followed by its attachment to the pyridine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-pyridinecarboxaldehyde with a suitable amine can lead to the formation of the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or other transition metals may be employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under mild conditions.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst
Major Products Formed
Oxidation: 2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carboxylic acid.
Reduction: 2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-methanol.
Substitution: Halogenated derivatives of the pyridine ring
Scientific Research Applications
2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde has been explored for various scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dihydro-1H-pyrrol-2-yl)pyridine-3-carbaldehyde
- 2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-4-carbaldehyde
- 2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-methanol
Uniqueness
2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of new compounds with tailored biological and physical properties .
Biological Activity
2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde (CAS No. 1635404-99-7) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article examines its biological properties, including antibacterial, antifungal, and anticancer activities, supported by recent research findings and data.
- Molecular Formula : C10H10N2O
- Molecular Weight : 174.20 g/mol
- Structure : The compound features a pyridine ring substituted with a pyrrole moiety and an aldehyde group, which may contribute to its biological activity.
Antibacterial Activity
Recent studies have indicated that derivatives of compounds containing the pyrrole structure exhibit significant antibacterial properties. For instance, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged between 3.12 μg/mL to 12.5 μg/mL, showing potent activity compared to standard antibiotics like ciprofloxacin .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | 3.12 - 12.5 | S. aureus, E. coli |
Control (Ciprofloxacin) | 2 | S. aureus, E. coli |
Antifungal Activity
The compound has also been evaluated for antifungal properties. In vitro assays revealed that certain derivatives exhibited significant antifungal activity against Candida albicans, with IC50 values indicating effective growth inhibition at low concentrations .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. For example, compounds derived from this scaffold showed cytotoxic effects against MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .
Cell Line | IC50 (µM) | Type of Cancer |
---|---|---|
MCF7 | 3.79 | Breast Cancer |
HepG2 | 17.82 | Liver Cancer |
A549 | 42.30 | Lung Cancer |
The mechanism underlying the biological activities of this compound is attributed to its ability to interact with specific enzymes and proteins involved in cellular processes:
- Enoyl ACP Reductase Inhibition : Some derivatives have shown promising results in inhibiting enoyl ACP reductase, an enzyme critical for fatty acid biosynthesis in bacteria.
- Dihydrofolate Reductase Inhibition : The binding interactions with dihydrofolate reductase suggest a potential pathway for anticancer activity by interfering with folate metabolism in cancer cells .
Case Studies
A notable study conducted on new derivatives of the pyrrole-containing compounds indicated that they not only inhibited bacterial growth but also demonstrated significant cytotoxicity against cancer cell lines through apoptosis induction mechanisms .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-(2,5-dihydropyrrol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c13-8-9-4-3-5-11-10(9)12-6-1-2-7-12/h1-5,8H,6-7H2 |
InChI Key |
SOSNKMFINAFAIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCN1C2=C(C=CC=N2)C=O |
Origin of Product |
United States |
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